![molecular formula C17H12FNO3 B6496307 1-benzyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 1338665-48-7](/img/structure/B6496307.png)
1-benzyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Overview
Description
“1-benzyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid” is a chemical compound. It shares some similarities with fluoroquinolonic acid, which is an intermediate in the synthesis of ciprofloxacin hydrochloride, a fluorinated quinolone antibacterial drug .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of 1-ethyl/benzyl-6-fluoro-7-(substituted piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid were synthesized and characterized by IR, 1H-NMR, mass spectral and elemental analysis .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by various spectroscopic analyses such as IR, UV, 1H-NMR, and 13C-NMR .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been studied . These compounds have shown in vitro antibacterial and antifungal activities .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid has a molecular weight of 281.67 g/mol and a melting point of 242-245 °C (lit.) .Scientific Research Applications
Hepatitis C Virus Inhibition
The compound 3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinoline-dione (derived from 1-benzyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) has been investigated as an inhibitor of the RNA-dependent RNA polymerase enzyme transcribed by the Hepatitis C virus . Its potential in combating this viral infection warrants further exploration.
Gram-Positive Activity Enhancement
Substitution of lipophilic groups at the C-7 position of 8-nitrofluoroquinolone derivatives (including our compound) led to increased gram-positive activity. While gram-negative activity decreased, this modification could be valuable in addressing resistant strains .
Benzylic Oxidation to Carboxylic Acid
The benzylic position in the molecule can be oxidized to form a carboxylic acid functional group . This transformation could have implications in synthetic chemistry and drug design.
Future Directions
The future directions for this compound could involve further studies on its potential applications, especially considering the antibacterial and antifungal activities of similar compounds . Additionally, more research could be conducted to fully understand its mechanism of action and to explore its potential use in medical applications.
Mechanism of Action
Target of Action
The primary target of 1-benzyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is bacterial DNA-gyrase , a type II topoisomerase . This enzyme is crucial for bacterial DNA replication, as it introduces negative supercoiling to the DNA helix, which is necessary for the replication machinery to function .
Mode of Action
1-Benzyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid interacts with its target by binding to the bacterial DNA-gyrase . This binding inhibits the enzyme’s activity, preventing it from introducing the necessary supercoiling into the bacterial DNA . As a result, the DNA replication process is disrupted, leading to the cessation of bacterial growth and eventually, bacterial death .
Biochemical Pathways
The inhibition of bacterial DNA-gyrase affects the DNA replication pathway in bacteria . This disruption prevents the bacteria from replicating their DNA, which is a crucial step in bacterial reproduction . The downstream effect of this disruption is the prevention of bacterial proliferation, leading to the control of bacterial infections .
Result of Action
The result of the action of 1-benzyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is the inhibition of bacterial growth . By preventing the bacteria from replicating their DNA, the compound effectively stops bacterial proliferation, leading to the control of bacterial infections .
properties
IUPAC Name |
1-benzyl-6-fluoro-4-oxoquinoline-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO3/c18-12-6-7-15-13(8-12)16(20)14(17(21)22)10-19(15)9-11-4-2-1-3-5-11/h1-8,10H,9H2,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTRQAGYEPRIHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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